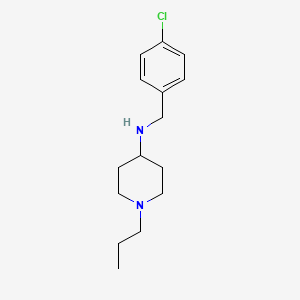
2-(benzyloxy)-5-chloro-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzyloxy)-5-chloro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This chemical compound belongs to the class of benzamide derivatives and is known for its unique structural features, which make it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of 2-(benzyloxy)-5-chloro-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by binding to specific targets in the body, such as enzymes and receptors, and modulating their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phosphodiesterase, histone deacetylase, and tyrosine kinase, which are involved in various cellular processes. Additionally, it has been shown to modulate the activity of receptors such as G protein-coupled receptors and ion channels, which play a crucial role in signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(benzyloxy)-5-chloro-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal candidate for studying the biochemical and physiological effects of specific enzymes and receptors. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can limit its availability and increase the cost of research.
Direcciones Futuras
There are several future directions that can be explored in the research of 2-(benzyloxy)-5-chloro-N-(pyridin-3-ylmethyl)benzamide. One potential direction is the development of novel therapeutic agents based on the structure of this compound. Another potential direction is the study of its potential applications in other fields such as biochemistry and molecular biology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(benzyloxy)-5-chloro-N-(pyridin-3-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 2-amino-5-chlorobenzonitrile and 3-pyridinemethanol to form 2-(pyridin-3-ylmethylamino)-5-chlorobenzonitrile. This intermediate is then reacted with benzyl alcohol in the presence of a catalyst to yield this compound.
Aplicaciones Científicas De Investigación
2-(benzyloxy)-5-chloro-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
5-chloro-2-phenylmethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-9-19(25-14-15-5-2-1-3-6-15)18(11-17)20(24)23-13-16-7-4-10-22-12-16/h1-12H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWLOXXCWVGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide](/img/structure/B5497368.png)
![1-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5497375.png)


![{2-bromo-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5497384.png)
![N~1~-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-N~2~-methylglycinamide](/img/structure/B5497388.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-methoxy-2-methylpropanoyl)piperidine](/img/structure/B5497413.png)
![(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5497417.png)
![4-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5497429.png)



![4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5497468.png)